2-(1-Methoxyvinyl)isonicotinonitrile
Description
2-(1-Methoxyvinyl)isonicotinonitrile is a pyridine derivative characterized by a nitrile group at the 4-position of the pyridine ring (isonicotinonitrile core) and a 1-methoxyvinyl substituent at the 2-position. The methoxyvinyl group introduces both electron-donating (methoxy) and π-conjugated (vinyl) properties, which may influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(1-methoxyethenyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c1-7(12-2)9-5-8(6-10)3-4-11-9/h3-5H,1H2,2H3 |
InChI Key |
PYFFNBYLOFOBIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C1=NC=CC(=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyvinyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with methoxyvinyl precursors under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions. For instance, a typical procedure might include the reaction of isonicotinonitrile with a methoxyvinyl halide in the presence of a palladium catalyst and a base such as triethylamine .
Industrial Production Methods
Industrial production methods for 2-(1-Methoxyvinyl)isonicotinonitrile are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxyvinyl)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxyvinyl group can be oxidized under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxyvinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the methoxyvinyl group can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the nitrile group results in the formation of primary amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methoxyvinyl)isonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(1-Methoxyvinyl)isonicotinonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methoxyvinyl group can participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(1-Methoxyvinyl)isonicotinonitrile with structurally related isonicotinonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Isonicotinonitrile Derivatives
*Calculated based on molecular formula.
Substituent Effects on Reactivity and Function
- Thiazolylamino Group (): The thiazole ring introduces sulfur, which may participate in hydrogen bonding or metal coordination, altering binding specificity compared to the methoxyvinyl analog .
- Pyrrolo-Triazolo-Pyrazine Substituent () : This bulky heterocyclic group may enhance affinity for large enzymatic pockets (e.g., kinase or protease targets) but could increase metabolic instability .
Physicochemical Properties
- Polarity : The methoxyvinyl substituent confers moderate polarity, whereas the spiro bicyclic and pyrrolo-triazolo-pyrazine groups increase hydrophobicity.
- Molecular Weight : The target compound (~177 g/mol) is smaller than analogs with complex substituents (e.g., ~386 g/mol in ), suggesting better bioavailability.
Research Findings and Limitations
- Gaps in Data: Direct pharmacological or synthetic data for 2-(1-Methoxyvinyl)isonicotinonitrile are absent in the evidence. Comparisons rely on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
